molecular formula C9H16N4O B13540584 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13540584
M. Wt: 196.25 g/mol
InChI Key: QNDLVMYCVSWXTP-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-ethyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide may exhibit unique properties due to the presence of both ethyl and methyl groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C9H16N4O/c1-4-12(3)8(14)6-13-5-7(2)9(10)11-13/h5H,4,6H2,1-3H3,(H2,10,11)

InChI Key

QNDLVMYCVSWXTP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=C(C(=N1)N)C

Origin of Product

United States

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